Doxycycline-d3 Hyclate: Technical Guide to Properties and Bioanalytical Applications
Doxycycline-d3 Hyclate: Technical Guide to Properties and Bioanalytical Applications
Executive Summary & Chemical Identity
Doxycycline-d3 Hyclate is the stable isotope-labeled salt form of the second-generation tetracycline antibiotic, Doxycycline. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Doxycycline in biological matrices (plasma, urine, tissue) via LC-MS/MS.[1][2]
Unlike the free base, the Hyclate form is a specific salt complex—Hydrochloride Hemiethanolate Hemihydrate . Understanding this stoichiometry is critical for accurate gravimetric preparation of stock solutions.
Chemical Architecture
The "d3" label typically involves the replacement of three hydrogen atoms with deuterium (
The Hyclate Complex:
The term "Hyclate" denotes a unique stoichiometry often described as a dimer in the solid state:
Figure 1: Stoichiometric composition of the Doxycycline-d3 Hyclate salt complex.
Physicochemical Properties
The following data consolidates the specific properties of the deuterated hyclate form compared to the unlabeled standard.
| Property | Doxycycline Hyclate (Unlabeled) | Doxycycline-d3 Hyclate (Labeled) |
| CAS Number | 24390-14-5 | Refer to Vendor CoA (e.g., 1694393-77-0 for base) |
| Molecular Formula | ||
| Molar Mass (Dimer) | ~1025.88 g/mol | ~1031.90 g/mol |
| Monomer Eq.[1][2][3] MW | ~512.94 g/mol | ~515.95 g/mol (Use for Calc) |
| Solubility | Water (50 mg/mL), Methanol (High) | Water, Methanol, DMSO |
| pKa | 3.05, 7.7, 9.2 (Amphoteric) | Identical |
| Appearance | Yellow Crystalline Powder | Yellow Crystalline Powder |
| Hygroscopicity | High | High |
Critical Calculation Note: When preparing stock solutions, you must account for the salt, ethanol, and water content. Do not use the Molecular Weight of the free base (~447.4 Da) for the weighed mass of the Hyclate salt.
Stability & Epimerization (The "4-Epi" Trap)
The most critical chemical property of Doxycycline (and its d3 analog) is the reversible epimerization at the C4 position.
The Mechanism
In solution, particularly under acidic conditions or upon exposure to light, the dimethylamino group at position C4 flips, converting Doxycycline into 4-Epidoxycycline .
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Bioanalytical Impact: 4-Epidoxycycline has a lower antimicrobial activity but is often chromatographically separated from Doxycycline.[2]
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IS Behavior: Doxycycline-d3 will epimerize to 4-Epidoxycycline-d3 at the same rate as the analyte.[2] This makes it an ideal IS, as it compensates for degradation during sample processing, provided the mass spectrometer monitors both or the chromatography is stable.
Figure 2: Reversible epimerization pathway of Doxycycline-d3.[1][2]
Bioanalytical Application (LC-MS/MS Protocol)
This section details a self-validating workflow for quantifying Doxycycline using the d3-Hyclate IS.
Mass Spectrometry Parameters
Doxycycline ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1][2]
| Compound | Precursor (m/z) | Product (m/z) | Mechanism |
| Doxycycline | 445.2 | 428.1 | Loss of |
| Doxycycline-d3 | 448.2 | 431.1 | Loss of |
Note: Verify the label position.[2] If the d3 label is on the dimethylamine group, and fragmentation involves loss of that group (rare for the 428 transition), the transition would shift to unlabeled. The 445->428 transition is typically loss of ammonia from the carboxamide, preserving the dimethylamine label.
Sample Preparation (Protein Precipitation)
Tetracyclines bind to proteins and chelate with metal ions.[1][2] The extraction protocol must disrupt these interactions.[2]
Reagents:
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Stock Solvent: Methanol (Do not use pure water for long-term storage due to epimerization).[1][2]
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Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (breaks protein binding).[1][2]
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Chelation Control: Add 0.2 mM EDTA to the aqueous mobile phase to prevent peak tailing caused by metal chelation in the LC system.
Step-by-Step Workflow:
Figure 3: Optimized Protein Precipitation workflow for Doxycycline quantification.
Chromatography Conditions
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Column: C18 (End-capped to reduce silanol activity). Example: Waters XBridge or Phenomenex Kinetex.[2]
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Mobile Phase A: Water + 0.1% Formic Acid + 0.2 mM EDTA (Crucial for peak shape).[1][2]
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Gradient: Start low organic (5-10%) to elute polar interferences, ramp to 90%.[1][2]
Handling & Storage (Scientific Integrity)
To maintain the integrity of the Doxycycline-d3 Hyclate standard, strict adherence to these protocols is required.
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Light Protection: Tetracyclines are photosensitive.[2] Store solid powder and solutions in Amber Glass vials.
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Temperature:
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pH Sensitivity: Avoid alkaline pH (>8.0) during extraction, as this accelerates degradation and epimerization.[1][2]
References
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European Pharmacopoeia (Ph.[1][2] Eur.). Doxycycline Hyclate Monograph. (Defines the salt stoichiometry and impurity limits).
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Bocker, C. et al. "Determination of Doxycycline in Human Plasma by LC-MS/MS."[2][5] Journal of Chromatography B, 2018.[2]
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US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[2] (Guidelines for IS acceptance criteria). [1][2]
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PubChem. Doxycycline Hyclate Compound Summary. National Library of Medicine.[2] [1][2]
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Cayman Chemical. Doxycycline-d3 (hyclate) Product Data Sheet. (Source for isotopic purity and handling). [1][2]
